molecular formula C11H17Cl2N3O B15324265 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride

1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride

Cat. No.: B15324265
M. Wt: 278.18 g/mol
InChI Key: UGNQDDFTFLBLKW-UHFFFAOYSA-N
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Description

1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride is a chemical compound that features a pyridine ring attached to a diazepane structure, with two hydrochloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride typically involves the reaction of pyridine-2-carboxylic acid with 1,4-diazepane in the presence of a suitable activating agent, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Solvents: Commonly used solvents include dichloromethane or ethanol.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used to study enzyme interactions and inhibition.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride exerts its effects involves interactions with specific molecular targets. The pyridine ring can interact with enzyme active sites, while the diazepane structure may influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

    Pyridine-2-carboxylic acid derivatives: These compounds share the pyridine ring structure and may have similar reactivity.

    Diazepane derivatives: Compounds with the diazepane ring can exhibit similar chemical behavior.

Uniqueness: 1-(Pyridine-2-carbonyl)-1,4-diazepanedihydrochloride is unique due to the combination of the pyridine and diazepane structures, which can confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields.

Properties

Molecular Formula

C11H17Cl2N3O

Molecular Weight

278.18 g/mol

IUPAC Name

1,4-diazepan-1-yl(pyridin-2-yl)methanone;dihydrochloride

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(10-4-1-2-6-13-10)14-8-3-5-12-7-9-14;;/h1-2,4,6,12H,3,5,7-9H2;2*1H

InChI Key

UGNQDDFTFLBLKW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=CC=N2.Cl.Cl

Origin of Product

United States

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